3-(2-Hydroxyphenyl)-3-methylbutanoic acid 3-(2-Hydroxyphenyl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990151
InChI: InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

3-(2-Hydroxyphenyl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17990151

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyphenyl)-3-methylbutanoic acid -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14)
Standard InChI Key OXUAHBGWCVQTOF-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(=O)O)C1=CC=CC=C1O

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound belongs to the class of aryl-substituted branched-chain fatty acids, with the following features:

  • Molecular Formula: C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_{3} (inferred from analogs ).

  • IUPAC Name: 3-(2-Hydroxyphenyl)-3-methylbutanoic acid.

  • Key Functional Groups:

    • A butanoic acid backbone with a methyl group at the β-carbon.

    • A 2-hydroxyphenyl group attached to the γ-carbon.

Stereochemical Considerations

While the exact stereochemistry is unspecified in available literature, analogous compounds like (2S,3R)-3-hydroxy-2-methylbutanoic acid highlight the importance of chirality in biological activity . Computational models suggest that the hydroxyphenyl group may adopt equatorial or axial orientations depending on solvation .

Physicochemical Properties

Data for this specific compound is sparse, but estimates based on structural analogs include:

PropertyValue/DescriptionSource Analogy
Melting Point120–130°C (predicted)
Boiling Point280–300°C (estimated)
SolubilityModerate in polar solvents (e.g., ethanol)
pKa~4.2 (carboxylic acid group)

Synthesis and Production

Route 1: Friedel-Crafts Acylation

A proposed pathway involves:

  • Acylation of 2-hydroxyphenol with 3-methylbutanoyl chloride in the presence of AlCl3\text{AlCl}_3 .

  • Hydrolysis of the intermediate ketone to yield the carboxylic acid .

Reaction Scheme:

2-Hydroxyphenol+3-Methylbutanoyl ChlorideAlCl3Intermediate KetoneH2O3-(2-Hydroxyphenyl)-3-methylbutanoic Acid\text{2-Hydroxyphenol} + \text{3-Methylbutanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Intermediate Ketone} \xrightarrow{\text{H}_2\text{O}} \text{3-(2-Hydroxyphenyl)-3-methylbutanoic Acid}

Route 2: Microbial Oxidation

Enzymatic methods using Galactomyces reessii have been reported for analogous β-hydroxy acids, suggesting potential for biocatalytic production .

Challenges in Synthesis

  • Regioselectivity: Competing acylation at the phenol’s hydroxyl group requires careful control .

  • Purification: Separation from byproducts like 2-(2-hydroxyphenyl) derivatives remains a hurdle .

Research Gaps and Future Directions

Unexplored Areas

  • Toxicity Profiles: No in vivo studies are available.

  • Enzymatic Interactions: Role in gut microbiota metabolism remains speculative .

Recommended Studies

  • Stereoselective Synthesis: Resolve enantiomers and assess bioactivity differences.

  • Structure-Activity Relationships (SAR): Compare with analogs like 2-[(2-hydroxyphenyl)methyl]-3-methylbutanoic acid .

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